gamma-Selinene
Overview
Description
Gamma-Selinene is a sesquiterpene, a class of terpenes that consist of three isoprene units and have the molecular formula C15H24 . It is one of the isomers of selinene, which also includes alpha-Selinene, beta-Selinene, and delta-Selinene . This compound is less common compared to its isomers and is found in various plant sources .
Preparation Methods
Gamma-Selinene can be synthesized through several routes. One common method involves the cyclization of farnesyl pyrophosphate (FPP) catalyzed by specific terpene synthases . The reaction conditions typically involve the use of organic solvents and controlled temperatures to facilitate the cyclization process . Industrial production methods often involve the extraction of this compound from essential oils of plants like celery seeds, where it is present in smaller quantities compared to alpha-Selinene and beta-Selinene .
Chemical Reactions Analysis
Gamma-Selinene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction of this compound can lead to the formation of saturated hydrocarbons.
Substitution: this compound can undergo substitution reactions where functional groups are introduced into the molecule.
Scientific Research Applications
Gamma-Selinene has several scientific research applications:
Mechanism of Action
The mechanism of action of gamma-Selinene involves its interaction with various molecular targets and pathways. In biological systems, this compound can modulate enzyme activity and interact with cell membranes, leading to its antimicrobial and anti-inflammatory effects . The exact molecular targets are still under investigation, but it is believed to involve the inhibition of key enzymes and signaling pathways .
Comparison with Similar Compounds
Gamma-Selinene is unique among its isomers due to its specific molecular structure and properties. Similar compounds include:
Alpha-Selinene: Found in higher quantities in celery seed oil and has a different cyclization pattern.
Beta-Selinene: Also found in celery seed oil and has a distinct isopropenyl group arrangement.
Delta-Selinene: Less common and has a different double bond configuration.
Beta-Caryophyllene: Another sesquiterpene with similar properties but a different structure, commonly found in essential oils.
This compound’s unique structure gives it specific chemical and biological properties that differentiate it from these similar compounds.
Properties
IUPAC Name |
(4aS,8aR)-8a-methyl-4-methylidene-6-propan-2-ylidene-2,3,4a,5,7,8-hexahydro-1H-naphthalene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h14H,3,5-10H2,1-2,4H3/t14-,15+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZHSBMIZBMVMN-LSDHHAIUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1CCC2(CCCC(=C)C2C1)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C1CC[C@]2(CCCC(=C)[C@@H]2C1)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017542 | |
Record name | gamma-Selinene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
515-17-3 | |
Record name | γ-Selinene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=515-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | gamma-Selinene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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